molecular formula C17H21N3O B2383001 N-(4-(1H-pyrazol-3-yl)phenyl)-3-cyclopentylpropanamide CAS No. 1211692-18-0

N-(4-(1H-pyrazol-3-yl)phenyl)-3-cyclopentylpropanamide

Cat. No.: B2383001
CAS No.: 1211692-18-0
M. Wt: 283.375
InChI Key: DNGSRHVGXHANDQ-UHFFFAOYSA-N
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Description

N-(4-(1H-pyrazol-3-yl)phenyl)-3-cyclopentylpropanamide is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1H-pyrazol-3-yl)phenyl)-3-cyclopentylpropanamide typically involves the formation of the pyrazole ring followed by the attachment of the phenyl and cyclopentylpropanamide groups. One common method involves the reaction of 4-bromoacetophenone with hydrazine hydrate to form 4-(1H-pyrazol-3-yl)phenyl ketone. This intermediate is then reacted with cyclopentylpropanoyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(4-(1H-pyrazol-3-yl)phenyl)-3-cyclopentylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-(1H-pyrazol-3-yl)phenyl)-3-cyclopentylpropanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly soluble epoxide hydrolase (sEH) inhibitors.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-(1H-pyrazol-3-yl)phenyl)-3-cyclopentylpropanamide involves its interaction with specific molecular targets. For instance, as an sEH inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of epoxides to diols. This inhibition can lead to anti-inflammatory effects by maintaining the levels of epoxyeicosatrienoic acids (EETs), which have vasodilatory and anti-inflammatory properties .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(1H-pyrazol-3-yl)phenyl)-2-methoxybenzamide
  • 5-chloro-N-(4-(1,5-disubstituted)-4,5-dihydro-1H-pyrazol-3-yl)phenyl-2-methoxybenzamide
  • 4-(3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine

Uniqueness

N-(4-(1H-pyrazol-3-yl)phenyl)-3-cyclopentylpropanamide is unique due to its specific structural features, such as the cyclopentylpropanamide group, which may confer distinct biological activities and pharmacokinetic properties compared to other pyrazole derivatives .

Properties

IUPAC Name

3-cyclopentyl-N-[4-(1H-pyrazol-5-yl)phenyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O/c21-17(10-5-13-3-1-2-4-13)19-15-8-6-14(7-9-15)16-11-12-18-20-16/h6-9,11-13H,1-5,10H2,(H,18,20)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNGSRHVGXHANDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC(=O)NC2=CC=C(C=C2)C3=CC=NN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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